L-Aspartic acid-4-13C is a specifically isotopically labeled form of the amino acid L-aspartic acid. The carbon atom at position 4 of the molecule is enriched with the stable isotope carbon-13 (¹³C). This enrichment allows scientists to trace the metabolic fate of L-aspartic acid in living systems through a technique called ¹³C nuclear magnetic resonance (NMR) spectroscopy [].
NMR spectroscopy is a powerful tool that can detect and quantify different molecules based on the specific environment of their atoms. In the case of ¹³C NMR, the carbon-13 isotope creates a distinct signal that can be distinguished from the signal of naturally occurring carbon-12 (¹²C) found in most biological molecules [].
When L-Aspartic acid-4-13C is introduced into a cell or an organism, scientists can track its incorporation into various metabolites by measuring the ¹³C signal in those molecules. This allows them to study the pathways through which L-aspartic acid is metabolized, including its role in processes like protein synthesis, neurotransmitter production, and energy metabolism [].
The use of L-Aspartic acid-4-13C can be applied to various research areas, including:
(2S)-2-amino(413C)butanedioic acid, commonly known as L-aspartic acid, is a non-essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. This compound is characterized by its two carboxyl groups and one amino group, making it a dicarboxylic amino acid. Its molecular formula is , and it has a molecular weight of approximately 133.10 g/mol. L-aspartic acid is particularly important in the urea cycle and serves as a precursor for the synthesis of other amino acids and neurotransmitters.
These reactions highlight its role in energy metabolism and biosynthesis pathways.
L-aspartic acid plays several significant roles in biological systems:
Furthermore, L-aspartic acid has been studied for its potential role in enhancing athletic performance and recovery due to its involvement in energy metabolism.
L-aspartic acid can be synthesized through various methods:
These methods allow for both natural and synthetic production of L-aspartic acid for various applications.
L-aspartic acid has diverse applications across different fields:
Additionally, its role as a neurotransmitter makes it relevant in neuropharmacology research.
Research on L-aspartic acid interactions includes:
These studies provide insights into the compound's physiological roles and therapeutic potentials.
L-aspartic acid shares structural similarities with several other amino acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-glutamic acid | Similar backbone | Has one additional carboxyl group (tricarboxylic) |
L-alanine | One less carboxyl | Simpler structure; non-polar side chain |
L-serine | Hydroxyl group | Contains a hydroxyl (-OH) group; polar side chain |
L-threonine | Hydroxyl group | Contains both hydroxyl and methyl groups |
L-aspartic acid's unique structure with two carboxyl groups allows it to participate in specific biochemical pathways that are distinct from those of these similar compounds. Its role as an excitatory neurotransmitter further differentiates it from other amino acids that may serve different functions or exhibit different properties.
Irritant